

Spectroscopic Profile of 1-Allyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Allyl-1H-pyrrole-2-carbaldehyde

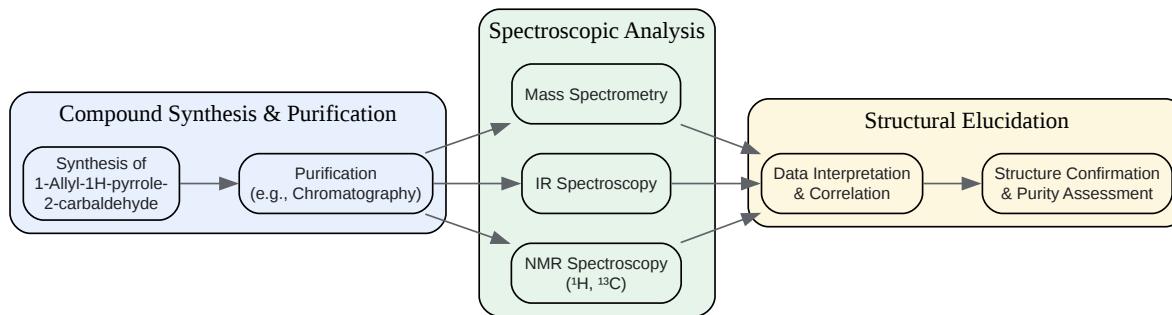
Cat. No.: B177418

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the spectroscopic characterization of **1-Allyl-1H-pyrrole-2-carbaldehyde**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents generalized experimental protocols for key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To serve as a valuable reference, illustrative spectroscopic data for the closely related parent compound, pyrrole-2-carbaldehyde, is provided and clearly delineated. This guide is intended to equip researchers with the foundational knowledge and methodologies required to acquire and interpret spectroscopic data for **1-Allyl-1H-pyrrole-2-carbaldehyde** and its derivatives, which are of interest in organic synthesis, medicinal chemistry, and materials science.[\[1\]](#)[\[2\]](#)[\[3\]](#)


Introduction

1-Allyl-1H-pyrrole-2-carbaldehyde (C_8H_9NO , Molar Mass: 135.16 g/mol) is a substituted pyrrole derivative with potential applications as a building block in the synthesis of more complex molecules.[\[3\]](#)[\[4\]](#)[\[5\]](#) The presence of the reactive allyl and aldehyde functionalities makes it a versatile precursor for various chemical transformations.[\[1\]](#)[\[3\]](#) A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor.

This guide outlines the standard experimental procedures for obtaining crucial spectroscopic data and provides a framework for its interpretation.

General Spectroscopic Analysis Workflow

The structural elucidation of a novel or synthesized compound like **1-Allyl-1H-pyrrole-2-carbaldehyde** follows a systematic workflow. This typically involves purification of the sample followed by a suite of spectroscopic analyses to determine its molecular structure and purity.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry data. These protocols are based on standard laboratory practices and can be adapted for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

3.1.1 Sample Preparation

- Dissolve approximately 5-10 mg of purified **1-Allyl-1H-pyrrole-2-carbaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Transfer the solution to a clean NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

3.1.2 Data Acquisition (¹H and ¹³C NMR)

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum using a standard pulse program.
- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

3.2.1 Sample Preparation (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean.
- Place a small drop of liquid **1-Allyl-1H-pyrrole-2-carbaldehyde** directly onto the ATR crystal.
- Alternatively, for a solid sample, place a small amount on the crystal and apply pressure using the anvil.

3.2.2 Data Acquisition

- Record a background spectrum of the empty ATR setup.
- Record the spectrum of the sample.
- The instrument software will automatically subtract the background from the sample spectrum.
- Identify the characteristic absorption bands corresponding to the functional groups.

A general protocol for FT-IR spectroscopy involves using an instrument like a Nicolet 6700 Fourier transform infrared spectrometer, with a deuterated triglycine sulfate (DTGS) detector and a Ge/KBr beam splitter, purged with dry air to remove atmospheric water and carbon dioxide interference.[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

3.3.1 Sample Preparation and Introduction

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

3.3.2 Data Acquisition

- Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- A detector records the abundance of each ion.

- The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks.

Spectroscopic Data (Illustrative Example: Pyrrole-2-carbaldehyde)

Disclaimer: The following data is for the parent compound, pyrrole-2-carbaldehyde, and is provided for illustrative purposes only. The actual spectroscopic data for **1-Allyl-1H-pyrrole-2-carbaldehyde** will differ due to the presence of the allyl group.

¹H NMR Data of Pyrrole-2-carbaldehyde

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.50	s	-	CHO
7.19	m	-	H-5
7.01	m	-	H-3
6.34	m	-	H-4
~10.8	br s	-	NH

Solvent: CDCl₃

¹³C NMR Data of Pyrrole-2-carbaldehyde

Chemical Shift (δ) ppm	Assignment
179.0	CHO
132.5	C-2
125.0	C-5
122.0	C-3
110.0	C-4

Solvent: CDCl₃

IR Data of Pyrrole-2-carbaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3270	strong, broad	N-H stretch
~1660	strong	C=O stretch (aldehyde)
~1540, 1470	medium	C=C stretch (pyrrole ring)
~1390	medium	C-H bend
~750	strong	C-H out-of-plane bend

Mass Spectrometry Data of Pyrrole-2-carbaldehyde

m/z	Relative Intensity (%)	Assignment
95	100	[M] ⁺ (Molecular Ion)
94	80	[M-H] ⁺
67	50	[M-CO] ⁺
39	45	[C ₃ H ₃] ⁺

Predicted Spectroscopic Features for 1-Allyl-1H-pyrrole-2-carbaldehyde

Based on the structure of **1-Allyl-1H-pyrrole-2-carbaldehyde**, the following spectral features, in addition to those of the pyrrole-2-carbaldehyde core, are anticipated:

- ¹H NMR:
 - Signals for the allyl group protons:
 - A multiplet around 5.8-6.0 ppm for the internal vinyl proton (-CH=).
 - Two multiplets around 5.0-5.2 ppm for the terminal vinyl protons (=CH₂).

- A doublet or doublet of triplets around 4.8-5.0 ppm for the methylene protons attached to the nitrogen (-N-CH₂-).
 - The absence of the N-H proton signal seen in pyrrole-2-carbaldehyde.
- ¹³C NMR:
 - Signals for the allyl group carbons:
 - A peak around 132-134 ppm for the internal vinyl carbon (-CH=).
 - A peak around 117-119 ppm for the terminal vinyl carbon (=CH₂).
 - A peak around 50-52 ppm for the methylene carbon attached to the nitrogen (-N-CH₂-).
- IR Spectroscopy:
 - C-H stretching vibrations for the allyl group's sp² and sp³ carbons around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
 - A C=C stretching vibration for the allyl group around 1645 cm⁻¹.
 - The absence of the N-H stretching band.
- Mass Spectrometry:
 - A molecular ion peak [M]⁺ at m/z = 135.
 - Characteristic fragmentation patterns including the loss of the allyl group.

Conclusion

While specific, experimentally verified spectroscopic data for **1-Allyl-1H-pyrrole-2-carbaldehyde** is not readily available in the surveyed literature, this guide provides the necessary foundational knowledge for its acquisition and interpretation. The included general experimental protocols and the illustrative data for the parent compound, pyrrole-2-carbaldehyde, offer a robust starting point for researchers. The predicted spectroscopic features for the title compound will aid in the preliminary analysis of newly acquired data. It is recommended that any synthesized sample of **1-Allyl-1H-pyrrole-2-carbaldehyde** be

subjected to the full suite of spectroscopic analyses outlined herein to unequivocally confirm its structure and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 1-Allyl-1H-pyrrole-2-carbaldehyde | 101001-68-7 [smolecule.com]
- 4. 1-Allyl-1H-pyrrole-2-carbaldehyde | C8H9NO | CID 10942480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Allyl-1H-pyrrole-2-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177418#spectroscopic-data-for-1-allyl-1h-pyrrole-2-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com